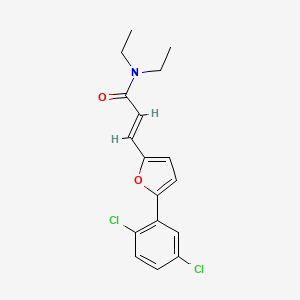
3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound. It is of interest in various scientific disciplines due to its unique structure and potential applications. The compound features a triazole ring linked to a piperidine ring, which is further connected to a benzamide group, making it a multifaceted molecule with diverse functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step synthetic route. One common approach is as follows:
Synthesis of the Triazole Ring:
Formation of Piperidine Ring: : The next step involves cyclization to form the piperidine ring, often using a nucleophilic substitution reaction.
Amidation Reaction: : The final step is the formation of the benzamide group through an amidation reaction between the piperidine derivative and 3,5-dimethylbenzoyl chloride.
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of greener solvents and reagents are among the strategies employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming the corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert certain functional groups, like nitro groups, into amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution Reactions: : Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Major Products
Oxidation Products: : 3,5-Dimethylbenzoic acid, ketone derivatives
Reduction Products: : Amine derivatives
Substitution Products: : Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
It serves as a ligand in the study of receptor-ligand interactions.
Medicine
Research is ongoing into its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Industry
The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The exact mechanism by which 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is still under investigation. It is believed to interact with specific molecular targets, potentially modulating pathways involved in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole Derivatives
Benzamide Derivatives
Piperidine Derivatives
Uniqueness
This compound stands out due to its unique combination of a triazole ring with a piperidine-linked benzamide group, providing a distinctive chemical scaffold that can interact with multiple biological targets and participate in a wide range of chemical reactions. Its structural diversity makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-12-17(2)14-19(13-16)23(30)25-20-8-10-28(11-9-20)24(31)21-15-29(27-26-21)22-7-5-4-6-18(22)3/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBRCBRHLJPHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2470320.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)





![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

